molecular formula C14H9BrN2O B1276397 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 65004-19-5

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B1276397
CAS RN: 65004-19-5
M. Wt: 301.14 g/mol
InChI Key: GLBNCUMZRRDBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the family of heterocyclic compounds. It is a five-membered ring containing one nitrogen atom and four carbon atoms, with an oxygen atom attached to the nitrogen atom. This compound has been studied extensively due to its potential applications in various fields, such as drug synthesis, materials science, and biochemistry. Its structure and properties have been extensively studied and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The compound’s ability to form ordered liquid crystal phases makes it valuable for creating displays with high resolution and low power consumption.

Organic Semiconductors

Due to its stable molecular structure, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is explored as a building block for organic semiconductors . Organic semiconductors are essential for flexible electronics, solar cells, and light-emitting diodes (LEDs). The compound’s potential in this field stems from its electrical properties and compatibility with various substrates.

Anti-Inflammatory Applications

The compound has shown promise in the regulation of inflammatory diseases. Docking studies suggest that 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives can be synthesized for biomedical applications, particularly in controlling inflammation . This application is significant due to the widespread impact of inflammatory diseases on global health.

Polymer Synthesis

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: is used in the synthesis of main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization . These polymers are known for their high modulus and chemical resistance, making them competitive with ceramics and composites for hard materials.

Drug Discovery

The compound’s structure makes it a candidate for drug discovery, especially as a “privileged scaffold” in the identification of new therapeutic agents . Its rigid heterocyclic system allows for the orientation of functional substituents that can be recognized by target molecules, paving the way for the development of new drugs.

Electrochemical Applications

Electrochemically induced multicomponent transformations involving 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole have been investigated for creating compounds with potential biomedical applications . This process highlights the compound’s versatility and its role in innovative electrochemical synthesis techniques.

properties

IUPAC Name

3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNCUMZRRDBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424230
Record name 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

65004-19-5
Record name 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.